Cas no 1779905-52-0 (3-(4-bromo-3,5-dimethylphenyl)methylpiperidine)

3-(4-Bromo-3,5-dimethylphenyl)methylpiperidine is a brominated aromatic compound featuring a piperidine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the bromo and dimethyl substituents on the phenyl ring enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. The methylpiperidine group contributes to its potential as a building block for bioactive molecules, particularly in the development of CNS-targeting compounds. Its well-defined structure and stability under standard conditions make it suitable for precise synthetic applications. This compound is particularly valuable in medicinal chemistry for scaffold diversification and lead optimization.
3-(4-bromo-3,5-dimethylphenyl)methylpiperidine structure
1779905-52-0 structure
Product name:3-(4-bromo-3,5-dimethylphenyl)methylpiperidine
CAS No:1779905-52-0
MF:C14H20BrN
MW:282.219303131104
CID:6329272
PubChem ID:84812343

3-(4-bromo-3,5-dimethylphenyl)methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine
    • 3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine
    • 1779905-52-0
    • EN300-1924224
    • Inchi: 1S/C14H20BrN/c1-10-6-13(7-11(2)14(10)15)8-12-4-3-5-16-9-12/h6-7,12,16H,3-5,8-9H2,1-2H3
    • InChI Key: PAVOXXGDNCELAW-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=CC(=CC=1C)CC1CNCCC1

Computed Properties

  • Exact Mass: 281.07791g/mol
  • Monoisotopic Mass: 281.07791g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 3.9

3-(4-bromo-3,5-dimethylphenyl)methylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1924224-0.1g
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine
1779905-52-0
0.1g
$993.0 2023-09-17
Enamine
EN300-1924224-10.0g
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine
1779905-52-0
10g
$5037.0 2023-06-02
Enamine
EN300-1924224-1.0g
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine
1779905-52-0
1g
$1172.0 2023-06-02
Enamine
EN300-1924224-0.5g
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine
1779905-52-0
0.5g
$1084.0 2023-09-17
Enamine
EN300-1924224-1g
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine
1779905-52-0
1g
$1129.0 2023-09-17
Enamine
EN300-1924224-2.5g
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine
1779905-52-0
2.5g
$2211.0 2023-09-17
Enamine
EN300-1924224-5.0g
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine
1779905-52-0
5g
$3396.0 2023-06-02
Enamine
EN300-1924224-0.05g
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine
1779905-52-0
0.05g
$948.0 2023-09-17
Enamine
EN300-1924224-5g
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine
1779905-52-0
5g
$3273.0 2023-09-17
Enamine
EN300-1924224-0.25g
3-[(4-bromo-3,5-dimethylphenyl)methyl]piperidine
1779905-52-0
0.25g
$1038.0 2023-09-17

Additional information on 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine

Recent Advances in the Study of 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine (CAS: 1779905-52-0) in Chemical Biology and Pharmaceutical Research

The compound 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine (CAS: 1779905-52-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic compound, featuring a piperidine core substituted with a brominated dimethylphenyl group, exhibits unique physicochemical properties that make it a promising candidate for further investigation. Recent studies have explored its synthesis, biological activity, and potential therapeutic applications, shedding light on its mechanism of action and structure-activity relationships.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways for 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine, optimizing the reaction conditions to achieve higher yields and purity. The study highlighted the importance of palladium-catalyzed cross-coupling reactions in the efficient synthesis of this compound. Furthermore, the researchers demonstrated that slight modifications to the synthetic protocol could significantly impact the compound's biological activity, emphasizing the need for precise control over reaction parameters.

Another key area of research has focused on the compound's potential as a modulator of neurotransmitter receptors. Preliminary in vitro studies have shown that 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine exhibits selective binding affinity for certain subtypes of serotonin and dopamine receptors. This finding, reported in a 2022 Neuropharmacology paper, suggests potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. However, the researchers caution that further in vivo studies are needed to fully understand the compound's pharmacological profile and potential side effects.

Recent computational studies have employed molecular docking and dynamics simulations to predict the binding modes of 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine with various biological targets. These in silico approaches, combined with experimental data, have provided valuable insights into the structural determinants of the compound's activity. A 2023 publication in ACS Chemical Neuroscience reported that the bromo and dimethyl substitutions on the phenyl ring play crucial roles in determining receptor selectivity, while the piperidine moiety contributes to binding affinity through hydrogen bonding interactions.

The compound's potential as a lead structure for anticancer drug development has also been explored. A 2023 study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine exhibited promising activity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The researchers identified specific structural modifications that enhanced the compound's cytotoxicity while maintaining selectivity for cancer cells over normal cells.

Despite these promising findings, challenges remain in the development of 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine as a therapeutic agent. Recent pharmacokinetic studies have highlighted issues with oral bioavailability and metabolic stability that need to be addressed through further structural optimization. Additionally, comprehensive toxicological evaluations are required to assess the compound's safety profile before clinical development can proceed.

In conclusion, recent research on 3-(4-bromo-3,5-dimethylphenyl)methylpiperidine (CAS: 1779905-52-0) has revealed its potential as a versatile scaffold for drug discovery across multiple therapeutic areas. The compound's unique structural features and demonstrated biological activities make it an interesting subject for continued investigation. Future studies should focus on optimizing its pharmacological properties, elucidating its precise mechanisms of action, and exploring its therapeutic potential in relevant disease models.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica